molecular formula C14H6Cl2FNO2 B387641 5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione

5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione

Cat. No.: B387641
M. Wt: 310.1g/mol
InChI Key: RPGSLWMYWKLKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chloro and fluoro substituents in the compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione typically involves the reaction of 4-fluoroaniline with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted isoindole derivatives.

Scientific Research Applications

5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological research.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to the death of microbial or cancer cells. The presence of chloro and fluoro substituents enhances the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-2-methyl-1H-benzimidazole: This compound has similar chloro substituents but differs in the presence of a methyl group instead of a fluoro-phenyl group.

    4,6-Dichloro-2-mercaptobenzimidazole: This compound has similar chloro substituents but contains a mercapto group instead of a fluoro-phenyl group.

Uniqueness

5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and biological activity. The isoindole core structure also contributes to its unique properties, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C14H6Cl2FNO2

Molecular Weight

310.1g/mol

IUPAC Name

5,6-dichloro-2-(4-fluorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H6Cl2FNO2/c15-11-5-9-10(6-12(11)16)14(20)18(13(9)19)8-3-1-7(17)2-4-8/h1-6H

InChI Key

RPGSLWMYWKLKJL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.